molecular formula C9H14N2O2S B2917723 tert-Butyl 2-(methylamino)thiazole-5-carboxylate CAS No. 2248320-26-3

tert-Butyl 2-(methylamino)thiazole-5-carboxylate

Cat. No. B2917723
CAS RN: 2248320-26-3
M. Wt: 214.28
InChI Key: YSWKVBQFMYLIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(methylamino)thiazole-5-carboxylate, also known as MTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTB is a thiazole derivative that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methylamino)thiazole-5-carboxylate is not fully understood. However, it is believed to interact with various cellular targets such as enzymes and receptors. In anti-inflammatory activity, tert-Butyl 2-(methylamino)thiazole-5-carboxylate is known to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. In anti-cancer activity, tert-Butyl 2-(methylamino)thiazole-5-carboxylate induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
tert-Butyl 2-(methylamino)thiazole-5-carboxylate has been shown to possess various biochemical and physiological effects. In anti-inflammatory activity, tert-Butyl 2-(methylamino)thiazole-5-carboxylate reduces the production of inflammatory mediators such as prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In anti-cancer activity, tert-Butyl 2-(methylamino)thiazole-5-carboxylate induces apoptosis in cancer cells, which leads to the inhibition of tumor growth. In material science, tert-Butyl 2-(methylamino)thiazole-5-carboxylate enhances the thermal stability and mechanical properties of the resulting materials.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-(methylamino)thiazole-5-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its purity can be confirmed through various analytical techniques. However, tert-Butyl 2-(methylamino)thiazole-5-carboxylate also has some limitations. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its applications in some experiments.

Future Directions

There are several future directions for research on tert-Butyl 2-(methylamino)thiazole-5-carboxylate. In medicinal chemistry, further studies are needed to explore its potential as a therapeutic agent for various inflammatory and cancerous diseases. In material science, further studies are needed to optimize the synthesis of thiazole-based polymers and materials using tert-Butyl 2-(methylamino)thiazole-5-carboxylate as a precursor. In analytical chemistry, further studies are needed to explore its potential as a reagent for the determination of various metal ions.

Synthesis Methods

Tert-Butyl 2-(methylamino)thiazole-5-carboxylate is synthesized through a multistep process that involves the condensation of 2-aminothiazole with tert-butyl 2-bromoacetate, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through the hydrolysis of the tert-butyl ester group. The synthesis of tert-Butyl 2-(methylamino)thiazole-5-carboxylate is a well-established process, and its purity can be confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

Tert-Butyl 2-(methylamino)thiazole-5-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, tert-Butyl 2-(methylamino)thiazole-5-carboxylate has been shown to possess anti-inflammatory and anti-cancer properties. It has been reported to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. tert-Butyl 2-(methylamino)thiazole-5-carboxylate has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
In material science, tert-Butyl 2-(methylamino)thiazole-5-carboxylate has been used as a precursor for the synthesis of various thiazole-based polymers and materials. It has been reported to enhance the thermal stability and mechanical properties of the resulting materials.
In analytical chemistry, tert-Butyl 2-(methylamino)thiazole-5-carboxylate has been used as a reagent for the determination of various metal ions such as copper, nickel, and cobalt. It forms a complex with these metal ions, which can be detected through various spectroscopic techniques.

properties

IUPAC Name

tert-butyl 2-(methylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-11-8(10-4)14-6/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWKVBQFMYLIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(methylamino)thiazole-5-carboxylate

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